cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester

Opioid SAR Stereochemistry Analgesic potency

Selectively procure cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester (CAS 147292-35-1) for non-substitutable stereochemical integrity in 4-anilidopiperidine opioid programs. The cis-3-methyl/4-phenylamino configuration confers 4-fold potency advantage over trans isomer in final analgesics. Free secondary amine enables divergent N-alkylation to access carfentanil, sufentanil, remifentanil, and 3-methylfentanyl from a single intermediate. Essential for structure-activity studies on 4-carbomethoxy ester duration modulation.

Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32
CAS No. 147292-35-1
Cat. No. B1146989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester
CAS147292-35-1
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32
Structural Identifiers
SMILESCC1CNCCC1(C(=O)OC)NC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3/t11-,14-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester (CAS 147292-35-1): Chiral Intermediate for Fentanyl-Class Opioid Synthesis


cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester (CAS 147292-35-1), IUPAC name methyl (3S,4S)-4-anilino-3-methylpiperidine-4-carboxylate, is a chiral 4-anilidopiperidine building block bearing a cis-3-methyl substituent, a free secondary amine at the piperidine nitrogen, and a methyl ester at the 4-position [1]. It serves as a critical late-stage intermediate in the multi-step synthesis of high-potency synthetic opioid analgesics including carfentanil, sufentanil, remifentanil, and 3-methylfentanyl analogs [1][2]. The compound's cis-stereochemistry at the 3-methyl and 4-phenylamino positions, its free N-H handle for divergent N-alkylation, and the 4-carbomethoxy group that modulates pharmacokinetic duration collectively define its indispensability in synthesizing therapeutically and forensically significant 4-anilidopiperidine opioids [3].

Why Generic Substitution Fails: Stereochemical and Structural Determinants of cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester Procurement


Substituting this cis-3-methyl intermediate with a trans isomer, a des-methyl analog, or an N-alkylated derivative is not functionally equivalent because each structural feature independently governs downstream synthetic outcome and final drug pharmacology. The cis vs trans relative configuration at C3 and C4 directly controls the analgesic potency of the final 4-anilidopiperidine drug by approximately 4-fold, as demonstrated in head-to-head rat tail-immersion assays comparing (±)cis-3-methylfentanyl (relative potency = 8) against (±)trans-3-methylfentanyl (relative potency = 2) [1]. The presence of the 3-methyl group itself enhances potency compared to the des-methyl scaffold [2]. The absolute stereochemistry of the cis enantiomer pair determines an additional 119-fold potency difference between cis-(+)-(3R,4S) and cis-(−)-(3S,4R) forms [3]. Finally, the free secondary amine on the piperidine nitrogen permits divergent N-alkylation to access carfentanil, remifentanil, sufentanil, or 3-methylfentanyl from a single intermediate, whereas pre-installed N-substituents commit the intermediate to a single final drug scaffold [4]. These interdependent stereochemical and functional-group requirements make the cis-3-methyl-4-(phenylamino)-4-piperidinecarboxylic acid methyl ester scaffold non-substitutable without altering synthetic trajectory or pharmacological outcome.

Quantitative Differentiation Evidence: cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester vs. Closest Analogs


Cis vs Trans Stereochemistry: 4-Fold Potency Differential in Final Drug Activity

The cis configuration of the 3-methyl and 4-phenylamino substituents is a primary determinant of final drug potency. In a direct head-to-head comparison using the rat tail-immersion test, the racemic final drug (±)cis-3-methylfentanyl (derived from the cis intermediate scaffold) exhibited a relative analgesic potency of 8× fentanyl, whereas (±)trans-3-methylfentanyl (derived from the trans intermediate) achieved only 2× fentanyl potency — a 4-fold difference specifically attributable to cis/trans geometry [1]. Furthermore, the duration of action at the ED99 dose level was markedly different: (±)cis-3-methylfentanyl = 90 minutes vs. (±)trans-3-methylfentanyl = 40 minutes, representing a 2.25-fold longer duration for the cis-derived final drug [1]. These data establish that procurement of the cis intermediate is essential for synthesizing the high-potency, longer-duration cis-3-methylfentanyl pharmacophore.

Opioid SAR Stereochemistry Analgesic potency

3-Methyl Substitution vs Des-Methyl Scaffold: Potency-Enabling Structural Requirement

The presence of the 3-methyl group on the piperidine ring is not optional for maximal potency. In a systematic SAR study of ring-methylated 1-substituted 4-propananilidopiperidines, 3-methylation produced the greatest analgesic potency enhancement among all methyl substitution patterns tested, while 2-methyl and 2,5-dimethyl substitutions were detrimental to analgesic activity [1]. The Vucković et al. (2009) SAR review further demonstrated that substituents larger than methyl at the 3-position (e.g., ethyl, butyl, benzyl) severely reduce analgesic potency compared to fentanyl, with (±)cis-3-ethyl fentanyl dropping to relative potency 1.5, (±)cis-3-butyl fentanyl to 0.064, and (±)cis-3-benzyl fentanyl to 0.008 (fentanyl = 1) — establishing 3-methyl as the optimal substituent size [2]. The des-methyl analog, 4-(phenylamino)-4-piperidinecarboxylic acid methyl ester (CAS 61085-80-1), serves as the intermediate for remifentanil-type structures but lacks the 3-methyl potency enhancement required for 3-methylfentanyl and lofentanil series [3].

4-Anilidopiperidine analgesics Ring methylation Structure-activity relationship

Absolute Stereochemistry of cis Enantiomers: 119-Fold Potency Range Between cis-(+)-3R,4S and cis-(−)-3S,4R

Within the cis diastereomer, the absolute configuration of the two chiral centers (C3 and C4) produces an enormous potency gradient. Wang et al. (1993) resolved all four stereoisomers of 3-methylfentanyl and determined their ED50 values in the mouse hot-plate test (intraperitoneal administration). The cis-(+)-2 enantiomer (3R,4S configuration, derived from the (3R,4S)-cis intermediate) exhibited an ED50 of 0.00767 mg/kg, making it 2600× more potent than morphine. In a direct intra-diastereomer comparison, cis-(+)-2 was 119-fold more potent than cis-(−)-2 (3S,4R) and 1.5-fold more potent than racemic cis-(±)-2 [1]. The trans-(+)-2 enantiomer showed an ED50 corresponding to 450× morphine potency — 5.8-fold less potent than cis-(+)-2. These data demonstrate that stereochemical purity at the intermediate stage is critical: procurement of racemic cis-3-methyl-4-(phenylamino)-4-piperidinecarboxylic acid methyl ester without enantiomeric resolution yields a 1.5-fold potency loss in the final drug compared to the resolved cis-(+)-enantiomer, while misassignment to the cis-(−) form results in a 119-fold potency reduction [1][2].

Chiral resolution Enantiomeric potency 3-Methylfentanyl stereoisomers

4-Carbomethoxy Group Modulates Duration of Action: Pharmacokinetic Differentiation from Non-Ester Analogs

The methyl ester at the 4-position of the piperidine ring serves as a key pharmacokinetic tuning element that distinguishes compounds derived from this intermediate from non-ester analogs. Vucković et al. (2009) noted that the introduction of a 3-carbomethoxy group reduces the duration of action by altering pharmacokinetic properties relative to analogs lacking this ester functionality [1]. In a parallel analysis of 4-carbomethoxy-substituted fentanyl analogs, Feldman et al. (1991) demonstrated that the 4-(methoxycarbonyl) group, when combined with appropriate N-substitution, enables an ultrashort to long duration-of-action range depending on the ester alkyl substitution pattern, with the methyl ester specifically balancing potency and hydrolytic susceptibility [2]. The cis-3-methyl-4-carbomethoxy intermediate therefore provides access to final drugs with pharmacokinetically tuned durations — a property not achievable with the corresponding 4-unsubstituted or 4-carboxamide intermediates. For context, carfentanil (4-carbomethoxyfentanyl) achieves approximately 10,000× morphine potency with its 4-carbomethoxy group, while remifentanil's ultrashort duration is enabled by its methyl ester moiety susceptible to blood esterase hydrolysis [3].

Carbomethoxy fentanyl Duration of action Ester pharmacokinetics

Free NH Piperidine vs N-Substituted Intermediates: Divergent Synthetic Versatility for Multi-Drug Access

A critical differential feature of CAS 147292-35-1 is its free secondary amine at the piperidine nitrogen, which enables divergent N-alkylation to access multiple distinct final drug scaffolds from a single intermediate. In contrast, the corresponding N-phenethyl derivative (cis-3-methyl-4-(phenylamino)-1-phenethyl-4-piperidinecarboxylic acid methyl ester, CAS 61085-96-9) is pre-committed exclusively to 3-methylfentanyl-type structures and cannot be diverted to carfentanil, sufentanil, or remifentanil synthesis [1]. The US Patent 9,278,929 explicitly describes the anilino methyl ester intermediate with a free or protected piperidine nitrogen as the common branch point for synthesizing carfentanil, sufentanil, alfentanil, and remifentanil through divergent N-alkylation and subsequent acylation steps [1]. Walz and Hsu (2014) further demonstrated that 4-anilinopiperidine methyl esters with spirodiaza protection strategies serve as universal intermediates for commercial synthetic analgesics including carfentanil, sufentanil, and remifentanil [2]. This divergent synthetic utility means a single procurement of the free-NH intermediate enables access to an entire portfolio of 4-anilidopiperidine drugs, whereas the N-phenethyl intermediate (CAS 61085-96-9) restricts the user to a single structural series [1][2].

Divergent synthesis Intermediate versatility 4-Anilidopiperidine scaffolds

Priority Application Scenarios for cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester (CAS 147292-35-1) Based on Quantitative Differentiation Evidence


Synthesis of High-Potency cis-3-Methylfentanyl and Lofentanil Analogs Requiring 8× Fentanyl Potency

For medicinal chemistry programs targeting opioid analgesics with potency in the 8× fentanyl range, this cis intermediate is non-negotiable. The head-to-head evidence demonstrates that only the cis-3-methyl configuration delivers 8× fentanyl potency with 90-minute ED99 duration, compared to the trans isomer's 2× potency and 40-minute duration [1]. The resolved cis-(+)-(3R,4S) enantiomer provides an additional 119-fold potency advantage over cis-(−)-(3S,4R) [2]. Investigators synthesizing lofentanil (3-methylcarfentanil) specifically require this intermediate scaffold for the 3-methyl-4-carbomethoxy pharmacophore combination .

Divergent Synthesis Platform for Multi-API Opioid Manufacturing Programs

Organizations operating multi-drug synthetic opioid portfolios should prioritize the free-NH intermediate (CAS 147292-35-1) over N-phenethyl analogs because a single procurement enables access to carfentanil, sufentanil, remifentanil, alfentanil, and 3-methylfentanyl through distinct N-alkylation and acylation pathways [1]. This contrasts with the N-phenethyl intermediate (CAS 61085-96-9), which commits the synthesis exclusively to 3-methylfentanyl-type products. The spirodiaza protection strategy described by Walz and Hsu (2014) further maximizes the utility of this intermediate in large-scale production [2].

Pharmacokinetic Optimization Studies Requiring Tunable Duration of Action via 4-Ester Modification

For research programs investigating the relationship between 4-carbomethoxy ester structure and duration of action, this intermediate provides the methyl ester baseline from which SAR can be explored. The Vucković et al. (2009) SAR review and Feldman et al. (1991) remifentanil discovery program both demonstrate that the 4-carbomethoxy group is a critical determinant of pharmacokinetic duration, with the methyl ester specifically enabling balanced potency and esterase-mediated inactivation [1][2]. Researchers can use this intermediate as a reference point for synthesizing and comparing ethyl, isopropyl, or other ester analogs to systematically vary half-life .

Forensic Reference Standard Synthesis Requiring Validated cis/trans Isomer Identity

Forensic toxicology laboratories requiring authenticated cis-3-methylfentanyl and trans-3-methylfentanyl reference standards for LC-MS/MS or GC-MS method development must source the stereochemically defined cis intermediate. Kanamori et al. (2017) demonstrated that cis and trans isomers of 3-methylfentanyl analogs can be completely separated by GC/MS and differentiated by characteristic ion abundance ratios (cis-isomers showing larger abundances at m/z 216, 203, 160, and 105) [1]. The cis intermediate CAS 147292-35-1, when carried through to the final drug with stereochemical integrity maintained, produces the cis isomer reference standard with verified identity for forensic casework [1][2].

Quote Request

Request a Quote for cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.